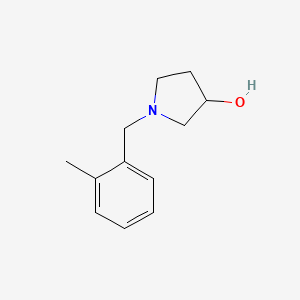

1-(2-Methylbenzyl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

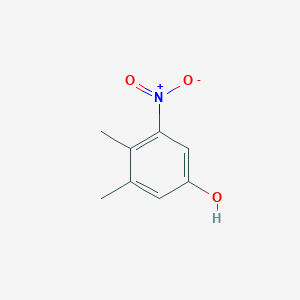

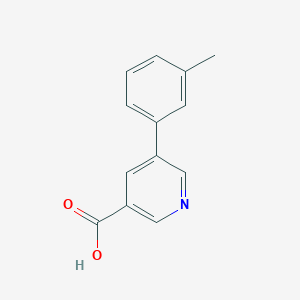

“1-(2-Methylbenzyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C12H17NO . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “1-(2-Methylbenzyl)pyrrolidin-3-ol” is represented by the formula C12H17NO . The compound has a molecular weight of 191.27 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methylbenzyl)pyrrolidin-3-ol” are not fully detailed in the available sources. The compound has a molecular weight of 191.27 g/mol .Applications De Recherche Scientifique

Synthesis of Chiral Pyrrolidines :The synthesis of chiral 3-substituted pyrrolidines and related compounds has been explored, starting from certain pyrrolidinones. These syntheses involve the chiral α-methylbenzyl functionality, which acts as a nitrogen-protecting group and a chiral auxiliary. This process has been crucial for generating key intermediates that were further converted to various chiral pyrrolidines, offering insights into the structural dynamics and possibilities of compounds like 1-(2-Methylbenzyl)pyrrolidin-3-ol (Suto, Turner, & Kampf, 1992).

Stereoselective Synthesis for Antibacterials :The stereoselective synthesis of several 3-(1-aminoethyl)pyrrolidines, important intermediates for quinolone antibacterial drugs, has been achieved using S-α-methylbenzyl as a chiral auxiliary. This approach enabled the separation of diastereomeric pyrrolidinones and the subsequent production of pure stereoisomers, demonstrating the compound's potential as a versatile intermediate in medicinal chemistry (Schroeder et al., 1992).

Conformational Studies and Spectroscopy :Spectroscopic studies have been conducted on compounds structurally related to 1-(2-Methylbenzyl)pyrrolidin-3-ol, such as 3-methyl-3-azabicyclo[3.2.1]octan-8α-ols. These studies aimed to understand the conformational preferences of these compounds, which have significant implications in their pharmacological properties. The pyrrolidine and piperidine rings in these compounds adopt specific conformations that are crucial for their biological activity (Iriepa et al., 2001).

Reaction Studies and Catalysis :The reaction behaviors and catalytic properties of compounds related to 1-(2-Methylbenzyl)pyrrolidin-3-ol have been studied, revealing their potential in synthesizing various organic compounds and their role in catalyzing important chemical reactions. These studies underline the compound's versatility and potential applications in organic synthesis and catalysis (Meghdadi et al., 2011).

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The specific targets can vary significantly depending on the functional groups attached to the pyrrolidine ring .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can influence how the compound interacts with its targets.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives can have diverse biological activities .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHKKIMRHNCWOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylbenzyl)pyrrolidin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)

![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)